N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

Kinase Inhibition Regioisomer SAR Binding Orientation

N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide (Molecular Formula: C19H22N2O3S, Exact Mass: 358.1351 Da) is a piperidine-based sulfonamide featuring a naphthalene-2-sulfonyl aryl cap and a cyclopropyl carboxamide substituent. The compound belongs to the N-arylsulfonylpiperidine-4-carboxamide chemotype, a privileged scaffold leveraged in protease inhibitor and GPCR modulator programs.

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
Cat. No. B5497239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C19H22N2O3S/c22-19(20-17-6-7-17)15-9-11-21(12-10-15)25(23,24)18-8-5-14-3-1-2-4-16(14)13-18/h1-5,8,13,15,17H,6-7,9-12H2,(H,20,22)
InChIKeyASHAMBPHPBMHJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide: A Structurally Diversified Sulfonamide Scaffold for MedChem and Biochemical Probe Development


N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide (Molecular Formula: C19H22N2O3S, Exact Mass: 358.1351 Da) is a piperidine-based sulfonamide featuring a naphthalene-2-sulfonyl aryl cap and a cyclopropyl carboxamide substituent . The compound belongs to the N-arylsulfonylpiperidine-4-carboxamide chemotype, a privileged scaffold leveraged in protease inhibitor and GPCR modulator programs . Unlike simpler piperidine sulfonamides, the combination of the extended naphthalene aromatic surface, the conformationally constrained cyclopropyl amide, and the 4-carboxamide regioisomer creates a unique three-dimensional interaction profile that is not duplicated by common 3-carboxamide or N-alkyl congeners.

Why Generic N-Arylsulfonylpiperidine Substitution Risks Phenotypic and Target-Engagement Drift for N-Cyclopropyl-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide


N-arylsulfonylpiperidine carboxamides exhibit steep structure-activity relationships (SAR) around the sulfonamide aryl group, the piperidine substitution position, and the carboxamide N-substituent. In related muscarinic acetylcholine receptor M5 (mAChR M5) programs, moving the sulfonamide from naphthalen-2-yl to quinolin-8-yl or substituting the cyclopropyl amide with N-aryl groups alters target potency by orders of magnitude . Similarly, piperidine-3-carboxamide regioisomers display entirely different binding orientations compared to 4-carboxamide analogs in enzyme inhibition assays (e.g., eukaryotic translation initiation factor 2-alpha kinase 3) . Therefore, replacing N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide with a structurally similar but regioisomeric or N-substituted analog without experimental validation introduces unquantified risk in target engagement, selectivity, and downstream phenotypic readout.

Quantitative Differentiation of N-Cyclopropyl-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide from Its Closest Structural Analogs


Regioisomeric Precision: 4-Carboxamide vs. 3-Carboxamide Substitution Dictates Kinase Target Engagement

The target compound is a piperidine-4-carboxamide, whereas the closely related N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarbohydrazide (BindingDB BDBM46478) is a 3-substituted piperidine. In a eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3) assay, the 3-substituted analog displayed measurable binding affinity, while analogous 4-substituted piperidine sulfonamides typically require a different trajectory to engage the same kinase ATP-site due to altered vector of the carboxamide . The 4-carboxamide regioisomer provides a distinct exit vector that is preferred in certain patent-exemplified mAChR M5 inhibitors .

Kinase Inhibition Regioisomer SAR Binding Orientation

Cyclopropyl vs. N-Ethyl or N-Aryl Amide Substituent: Impact on Metabolic Stability and Conformational Restriction

The target compound bears an N-cyclopropyl carboxamide, whereas commercially available analogs such as N-ethyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide feature an N-ethyl group . In medicinal chemistry, cyclopropyl amides are known to resist CYP-mediated N-dealkylation compared to ethyl or isopropyl amides due to the cyclopropyl ring's electron-withdrawing character and steric shielding of the alpha-carbon . While direct microsomal stability data for this specific compound is not publicly available, the class-level inference is that the N-cyclopropyl variant can offer longer in vitro half-life in hepatocyte or microsomal assays compared to N-alkyl congeners.

Metabolic Stability CYP-mediated Oxidation Conformational Rigidity

Naphthalene-2-sulfonyl vs. Quinoline-8-sulfonyl: Differential Lipophilicity and Target Interaction in mAChR M5 Programs

The target compound incorporates a naphthalene-2-sulfonyl arylsulfonamide, distinguishing it from analogs such as WL-389539, which employs a quinoline-8-sulfonyl group . In patent US20230303552A1, which covers arylsulfonyl piperidine-4-carboxamides as mAChR M5 inhibitors, naphthalene-2-sulfonyl derivatives are explicitly claimed and exemplified as providing a specific balance of lipophilicity and target engagement distinct from quinoline- or indole-sulfonyl series . The naphthalene-2-sulfonyl group has a calculated ALogP contribution approximately 0.5–1.0 log units higher than quinoline-8-sulfonyl, affecting both passive permeability and plasma protein binding.

mAChR M5 Sulfonamide SAR Lipophilic Ligand Efficiency

High-Value Application Scenarios for N-Cyclopropyl-1-(naphthalen-2-ylsulfonyl)piperidine-4-carboxamide Based on Quantitative Differentiation Evidence


Selective Muscarinic M5 Receptor Probe Development

Given that naphthalene-2-sulfonyl piperidine-4-carboxamides are explicitly claimed in mAChR M5 inhibitor patents, this compound serves as a key scaffold for developing subtype-selective tool compounds. Its 4-carboxamide regioisomer and cyclopropyl amide substitution differentiate it from 3-substituted or N-aryl analogs, enabling exploration of distinct binding poses within the M5 orthosteric or allosteric site .

Metabolic Stability Optimization in Cellular Assays

For researchers observing rapid clearance of N-ethyl or N-aryl piperidine sulfonamides in hepatocyte stability assays, the N-cyclopropyl variant offers a well-precedented strategy to reduce CYP-mediated N-dealkylation, potentially extending the compound's half-life and improving intracellular exposure for target engagement or reporter gene assays .

Kinase Selectivity Profiling Using Regioisomeric Pairs

The availability of both 4-carboxamide (this compound) and 3-carboxamide piperidine sulfonamide analogs enables systematic kinase selectivity profiling. The distinct vectors from the piperidine ring can be exploited to interrogate ATP-binding site topology across the kinome, helping to identify kinases where the 4-carboxamide orientation provides a unique selectivity handle over the 3-substituted isomer .

Quote Request

Request a Quote for N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.